molecular formula C10H11NO3 B14251032 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione CAS No. 253142-66-4

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14251032
CAS No.: 253142-66-4
M. Wt: 193.20 g/mol
InChI Key: XQUBIINYRAWMAX-UHFFFAOYSA-N
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Description

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of cyclohexa-2,5-diene-1,4-dione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with 2-(ethenyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like palladium on carbon to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted cyclohexa-2,5-diene-1,4-dione compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein . Additionally, it can generate reactive oxygen species (ROS) that contribute to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an antiproliferative agent make it a valuable compound for research and industrial applications .

Properties

CAS No.

253142-66-4

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(2-ethenoxyethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H11NO3/c1-2-14-6-5-11-9-7-8(12)3-4-10(9)13/h2-4,7,11H,1,5-6H2

InChI Key

XQUBIINYRAWMAX-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC1=CC(=O)C=CC1=O

Origin of Product

United States

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